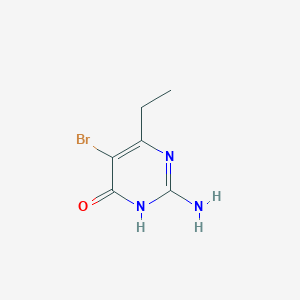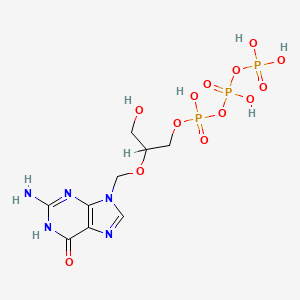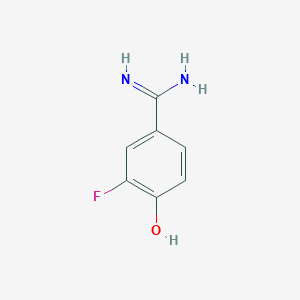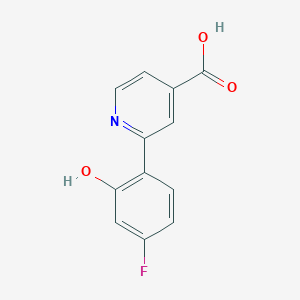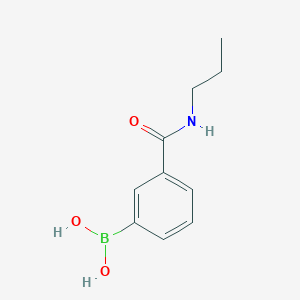
(3-(Propylcarbamoyl)phenyl)boronic acid
説明
“(3-(Propylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their versatility in organic synthesis and their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules .
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules . They can also participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions .科学的研究の応用
-
Chemical Biology and Supramolecular Chemistry
- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in chemical biology and supramolecular chemistry .
- Boronic acids have found numerous applications in these fields due to their excellent chemical properties and biocompatibility .
- The mechanism of reversible kinetics of boronic acids and its applications in these fields are being explored .
-
Medicinal Chemistry
- Boronic acids are also being used in medicinal chemistry .
- The exploration of novel chemistries using boron to fuel emergent sciences is a current research focus .
- The fundamental reactivity of boronic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and medicinal chemistry explorations .
-
Biomedical Devices and Material Chemistry
- Boronic acids are being used in the development of biomedical devices and material chemistry .
- The reversible kinetics of boronic acids are being utilized in these fields .
- The exploration of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries is a current research focus .
-
Enrichment of cis-diol Containing Molecules
- Phenylboronic acid-functionalized organic polymers have been synthesized for the enrichment of cis-diol containing molecules .
- These polymers have shown high binding affinity and relatively high binding capacity to adenosine and catechol .
- The recovery rates for the extraction of nucleosides by this polymer were high .
-
Sensing Applications
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This topical review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
- The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
-
Enrichment of cis-diol Containing Molecules
- Phenylboronic acid-functionalized organic polymers have been synthesized for the enrichment of cis-diol containing molecules .
- These polymers have shown high binding affinity and relatively high binding capacity to adenosine and catechol .
- The recovery rates for the extraction of nucleosides by this polymer were high .
-
Glucose-Sensing and Insulin-Delivery Systems
-
Selective Enrichment of Nucleosides or Catechols
- Various PBA-functionalized materials such as organic polymer particles, silica spheres, magnetic materials, and monolithic columns, were developed as the pretreatment materials for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules detection sensitivity and accuracy .
- Among the PBA-MBAA polymers, B3 had a higher binding capacity to adenosine than B4, and the polymerization yield of B3 was also higher than that of B4, demonstrating 3-VPBA was a more efficient functional monomer than 4-VPBA for preparing PBA-functionalized polymers under such one-pot synthetic conditions .
特性
IUPAC Name |
[3-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h3-5,7,14-15H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGOREURDIPFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657139 | |
| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Propylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850567-22-5 | |
| Record name | B-[3-[(Propylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
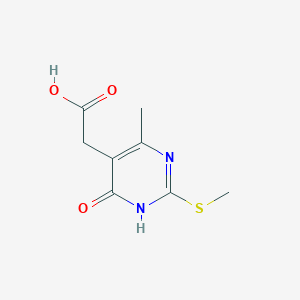
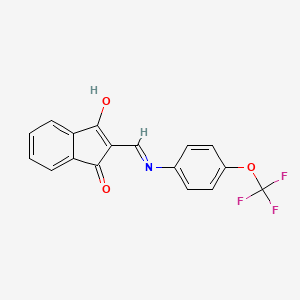



![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)
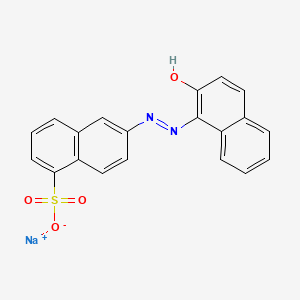
![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)
